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Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B1413714 Get Quote

This technical guide provides a comprehensive overview of the synthesis pathway for

Quizalofop-ethyl-d3, a deuterated isotopologue of the selective herbicide Quizalofop-ethyl.

This document is intended for researchers, scientists, and professionals in the fields of

agrochemical development and drug discovery. It details the chemical reactions, experimental

methodologies, and relevant quantitative data, presented in a clear and structured format.

Overview of the Synthesis Pathway
Quizalofop-ethyl is a post-emergence herbicide used to control grass weeds in broad-leaved

crops.[1] Its synthesis is a multi-step process that has been well-established. The synthesis of

the deuterated analog, Quizalofop-ethyl-d3, follows the same core pathway, with the

introduction of deuterium atoms at the ethyl ester group in the final stage.

The general synthesis of Quizalofop-ethyl involves two primary methods. One common

commercial route begins with the etherification of 2,6-dichloroquinoxaline with hydroquinone.

This reaction, conducted under basic conditions, forms the key intermediate, 2-(6-

chloroquinoxalin-2-yloxy)phenol.[2][3] This intermediate is then alkylated with an appropriate

ethyl propionate derivative to yield the final product.[2][3]

Another method starts with L-lactic acid to create an R-(+)-2-(4-hydroxyphenoxy) ethyl

propionate intermediate, which is subsequently reacted with 2,6-dichloroquinoxaline.[4] For the

synthesis of the optically active R-enantiomer, Quizalofop-P-ethyl, a chiral synthesis approach

is employed, often involving a stereoselective alkylation step.[3]
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For the synthesis of Quizalofop-ethyl-d3, the final esterification step is modified to incorporate

a deuterated ethyl group.

Quantitative Data
The following tables summarize the quantitative data available for the synthesis of Quizalofop-

ethyl and its intermediates.

Table 1: Reaction Yields and Product Purity

Step/Product Description Yield Purity Source

Intermediate

2-(4-

hydroxyphenoxy)

-6-

chloroquinoxalin

e

96.4-97.3%

(molar yield)
98.2-98.7% [5]

Final Product
Quizalofop-P-

ethyl

95.3% (molar

yield)

98.2%

(chemical),

99.3% (optical)

[6]

Final Product

Quizalofop-P-

ethyl (Improved

Process)

Improved

98% (total

esters), 99%

(optical)

[7]

Table 2: Analytical Data for Quizalofop-ethyl and its Deuterated Standard
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Compound
Analytical
Method

Parameter Value Source

Quizalofop-P-

ethyl
LC/MS/MS Retention Time ~3.3 min [8]

Quizalofop-P-

ethyl
LC/MS/MS LOQ in Soil 0.005 mg/kg [8]

Quizalofop-P-

ethyl
LC/MS/MS Ion Transition

m/z 373.1 →

299.0
[9]

D3-Quizalofop-

ethyl
N/A

Concentration in

Solution

100 µg/ml in

Acetonitrile
[1]

Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

Quizalofop-ethyl, which can be adapted for the synthesis of Quizalofop-ethyl-d3.

Protocol 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline

This protocol is based on a patented method for the synthesis of the key intermediate.[5]

Reactant Preparation: In a four-necked flask, add 2,6-dichloroquinoxaline (0.2 mol),

hydroquinone (22.5 g, 0.204 mol), methanol (5 ml), toluene (5 ml), and water (150 ml).

Reaction: Stir the mixture and heat to reflux.

Addition of Base: Slowly drip in liquid caustic soda (25.5 g).

Insulation and Solvent Removal: Maintain the reaction for 6 hours, then remove the organic

solvent.

Filtration and Washing: Perform a hot filtration of the reaction mixture. Wash the resulting

filter cake with hot water.

Product Isolation: The resulting product is an off-white needle-like crystal of 2-(4-

hydroxyphenoxy)-6-chloroquinoxaline.
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Protocol 2: Synthesis of Quizalofop-P-ethyl

This protocol describes the final alkylation step to produce the optically active enantiomer.[6] To

synthesize Quizalofop-ethyl-d3, ethyl-d3 S(-)-tosyllactate would be used in place of the non-

deuterated reactant.

Reactant Preparation: In a 1000 ml four-necked reaction bulb under a nitrogen atmosphere,

add cyclohexane (500 ml), 6-chloro-2-(4-hydroxyphenoxy) quinoxaline (139.1 g, 0.5 mol),

S(-)-p-toluenesulfonyl ethyl lactate (139.6 g), and potassium carbonate (108 g, 0.75 mol).

Reaction: Heat the mixture to reflux and react for 3 hours. Monitor the reaction progress

using HPLC until the content of the starting quinoxaline derivative is less than 0.1%.

Work-up: Cool the reaction mixture to 60-70 °C and wash three times with 100 g of water for

each wash.

Crystallization and Isolation: Cool the mixture to 0-5 °C to induce crystallization. Filter the

product and dry to obtain Quizalofop-P-ethyl.

Visualization of Synthesis Pathway
The following diagrams illustrate the key synthesis pathways for Quizalofop-ethyl and the

specific adaptation for the d3-labeled compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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